

Physical and chemical properties of Dimethyl propylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl propylphosphonate*

Cat. No.: *B118257*

[Get Quote](#)

Dimethyl Propylphosphonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl propylphosphonate (DMPP) is an organophosphorus compound with the chemical formula $C_5H_{13}O_3P$. This technical guide provides an in-depth overview of its physical and chemical properties, drawing from publicly available data and established experimental methodologies. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development, offering detailed information on the compound's characteristics, synthesis, and analytical determination.

Chemical and Physical Properties

Dimethyl propylphosphonate is a colorless liquid. Its key identifiers and properties are summarized in the tables below.

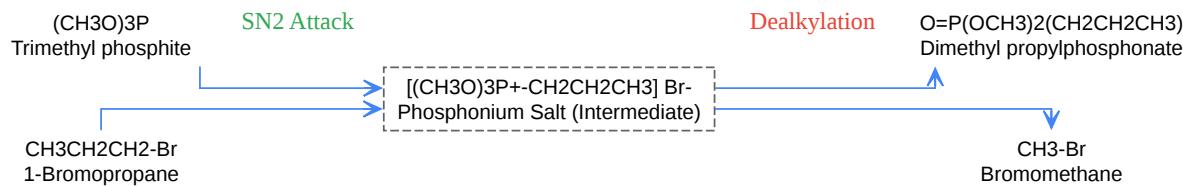
Table 1: Compound Identification

Identifier	Value
IUPAC Name	dimethyl propylphosphonate[1]
CAS Number	18755-43-6[2][3]
Molecular Formula	C ₅ H ₁₃ O ₃ P[2][3]
Molecular Weight	152.13 g/mol [2]
EC Number	242-555-3[1]
Synonyms	Phosphonic acid, P-propyl-, dimethyl ester; Dimethyl n-propylphosphonate[2][3]

Table 2: Physical Properties

Property	Value	Source
Boiling Point	185 °C at 760 mmHg	[3][4]
Density	1.028 g/cm ³	[3][4]
Flash Point	80 °C	[3][5]
Refractive Index	1.396	[3]
Vapor Pressure	0.975 mmHg at 25 °C	[3][5]
Solubility	Sparingly soluble in Chloroform, Slightly soluble in Methanol.	[5]

Table 3: Computed Properties


Property	Value	Source
XLogP3-AA	0.4	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	4	[5]
Exact Mass	152.06023127 g/mol	[2]
Complexity	105	[5]

Synthesis of Dimethyl Propylphosphonate

The primary method for the synthesis of dialkyl alkylphosphonates such as **Dimethyl propylphosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

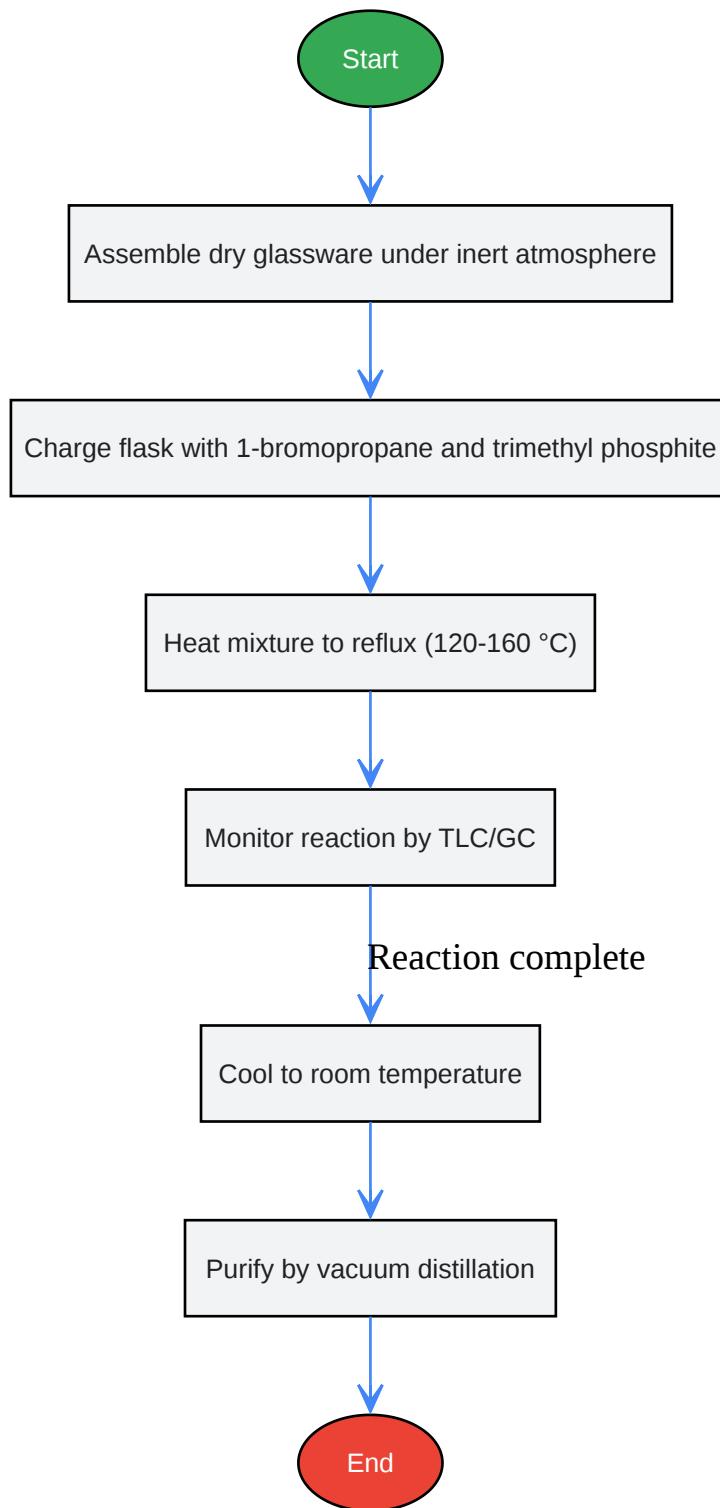
General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the alkyl halide, followed by the dealkylation of the resulting phosphonium salt.

[Click to download full resolution via product page](#)

General scheme of the Michaelis-Arbuzov reaction for DMPP synthesis.

Experimental Protocol: Michaelis-Arbuzov Synthesis


This protocol describes a general procedure for the synthesis of a dialkyl alkylphosphonate, which can be adapted for **Dimethyl propylphosphonate**.

Materials:

- Trimethyl phosphite
- 1-Bromopropane
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

- Set up a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet.
- Charge the flask with 1-bromopropane (1.0 equivalent).
- Add trimethyl phosphite (1.2 equivalents) to the flask.
- Heat the reaction mixture to reflux under an inert atmosphere. The reaction temperature is typically in the range of 120-160 °C.
- Monitor the reaction progress by techniques such as TLC or GC. The reaction is generally complete within a few hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- The crude product can be purified by vacuum distillation to remove the bromomethane byproduct and any unreacted starting materials, yielding pure **Dimethyl propylphosphonate**.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of **Dimethyl propylphosphonate**.

Experimental Protocols for Property Determination

Boiling Point Determination (Capillary Method)

Apparatus:

- Thiele tube or oil bath
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Sample of **Dimethyl propylphosphonate**

Procedure:

- Place a small amount of the liquid sample into the small test tube.
- Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
- Attach the test tube to the thermometer and immerse the setup in a Thiele tube or oil bath.
- Heat the bath gently and observe the capillary tube.
- A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes.
- When a continuous stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Determination (Pycnometer Method)

Apparatus:

- Pycnometer (a flask with a specific volume)

- Analytical balance
- Sample of **Dimethyl propylphosphonate**
- Deionized water (for calibration)

Procedure:

- Weigh the clean, dry pycnometer (m_1).
- Fill the pycnometer with deionized water and weigh it again (m_2). The density of water at a given temperature is known.
- Empty and dry the pycnometer, then fill it with the liquid sample (**Dimethyl propylphosphonate**) and weigh it (m_3).
- The density of the sample (ρ_{sample}) can be calculated using the following formula:
$$\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$$

Spectroscopic Data

While specific, detailed experimental protocols for the spectroscopic analysis of **Dimethyl propylphosphonate** are not readily available in the public domain, the following outlines the general procedures used for similar organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information on the number and types of hydrogen atoms. The spectrum of **Dimethyl propylphosphonate** is expected to show signals corresponding to the propyl and methoxy groups, with characteristic chemical shifts and coupling constants.
- ^{13}C NMR: Identifies the different carbon environments within the molecule.
- ^{31}P NMR: This is a particularly useful technique for organophosphorus compounds, providing a distinct signal for the phosphorus atom. The chemical shift is indicative of the phosphorus environment. For related compounds, ^{31}P NMR is referenced against a phosphoric acid standard.^[4]

General Experimental Conditions:

- Solvent: Deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, transferred to an NMR tube, and the spectrum is acquired.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Experimental Conditions:

- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used.
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum of a related compound, Dimethyl (2-oxopropyl)phosphonate, is available in the NIST WebBook.[\[6\]](#)

Safety and Handling

Dimethyl propylphosphonate is classified as a hazardous substance.

- GHS Classification: May cause genetic defects and may damage the unborn child. Suspected of damaging fertility. Causes serious eye irritation.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. Store locked up.[\[7\]](#)[\[8\]](#)

It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications

The primary use of **Dimethyl propylphosphonate** is as a flame retardant, particularly in plastics.^[2] It is also used as an intermediate in chemical synthesis.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of **Dimethyl propylphosphonate**, along with general experimental protocols for its synthesis and characterization. The provided data and methodologies are intended to support researchers and professionals in their work with this compound. Adherence to strict safety protocols is essential when handling **Dimethyl propylphosphonate** due to its associated health hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl (2-oxopropyl)phosphonate [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Physical and chemical properties of Dimethyl propylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118257#physical-and-chemical-properties-of-dimethyl-propylphosphonate\]](https://www.benchchem.com/product/b118257#physical-and-chemical-properties-of-dimethyl-propylphosphonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com